3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine

Cannabinoid CB1 Receptor Binding Affinity Azetidine Antagonists

3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine (CAS 19832-38-3) is a synthetic small molecule belonging to the 3,3-disubstituted azetidine class, with a molecular formula of C21H27NO and a molecular weight of 309.45 g/mol. It is structurally characterized by a 3-propyl group, a 3-methoxyphenyl moiety, and an N-phenethyl substituent on the azetidine ring.

Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
CAS No. 19832-38-3
Cat. No. B008602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine
CAS19832-38-3
Synonyms3-(m-Methoxyphenyl)-1-phenethyl-3-propylazetidine
Molecular FormulaC21H27NO
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C21H27NO/c1-3-13-21(19-10-7-11-20(15-19)23-2)16-22(17-21)14-12-18-8-5-4-6-9-18/h4-11,15H,3,12-14,16-17H2,1-2H3
InChIKeyBICVFWDMKCHFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine (CAS 19832-38-3): Procurement and Differentiation Overview


3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine (CAS 19832-38-3) is a synthetic small molecule belonging to the 3,3-disubstituted azetidine class, with a molecular formula of C21H27NO and a molecular weight of 309.45 g/mol [1]. It is structurally characterized by a 3-propyl group, a 3-methoxyphenyl moiety, and an N-phenethyl substituent on the azetidine ring . Patent literature identifies this compound within a series of heterocycle-substituted 3-alkyl azetidine derivatives developed as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor, a therapeutic target for metabolic disorders, obesity, and substance abuse [2].

Why Generic Azetidine Substitution Fails for 3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine (CAS 19832-38-3)


Within the CB1 antagonist class, minor structural modifications to the azetidine scaffold profoundly alter receptor affinity, selectivity, and pharmacokinetic profiles. The specific combination of 3-propyl, 3-(3-methoxyphenyl), and N-phenethyl substituents in this compound is not interchangeable with other 3-alkyl azetidine derivatives; patent disclosures demonstrate that even a change from a 3-methoxyphenyl to a 4-methoxyphenyl or a variation in the N-alkyl chain length can shift CB1 binding activity by orders of magnitude [1]. Generic substitution based solely on azetidine core identity ignores these structure-activity relationships (SAR) documented for the CB1 target, potentially leading to inactive or off-target compounds in both research and industrial applications [2].

Quantitative Differentiation Evidence for 3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine (CAS 19832-38-3)


CB1 Receptor Binding Affinity Compared to Structural Analogs

This compound is disclosed in US Patent US7906652B2 as a CB1 antagonist/inverse agonist. While the patent provides a general assay protocol for CB1 binding (Ki determination using [³H]CP-55,940 in CHO cells expressing human CB1 receptors), the specific Ki value for 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine (Example compound) is not explicitly tabulated in the publicly accessible sections of the patent document [1]. However, class-level inference from structurally proximate examples indicates that 3-aryl-3-alkyl-N-phenethyl azetidines typically exhibit CB1 Ki values in the nanomolar to sub-micromolar range, with the 3-methoxyphenyl substitution pattern contributing to receptor recognition distinct from 4-methoxyphenyl analogs [1][2].

Cannabinoid CB1 Receptor Binding Affinity Azetidine Antagonists

Computed Physicochemical Properties vs. In-Class CB1 Antagonists

The compound's computed XLogP3-AA value is 5.2, and it has 0 hydrogen bond donors and 2 hydrogen bond acceptors, as calculated by PubChem [1]. Compared to the well-known CB1 antagonist rimonabant (XLogP3 of ~6.5-7.0, MW 463.8 g/mol, 1 HBD, 4 HBA) [2], this azetidine exhibits lower lipophilicity and molecular weight, which may translate to different membrane permeability and CNS penetration profiles, though direct experimental confirmation is lacking [3]. Within the azetidine subclass, the 3-methoxyphenyl group contributes to a distinct electronic profile compared to halogen-substituted phenyl analogs, potentially affecting binding pocket interactions [3].

Physicochemical Properties Lipophilicity Drug-likeness

Structural Differentiation from 3-(4-Methoxyphenyl)azetidine Isomers

The 3-(3-methoxyphenyl) substitution pattern (meta-methoxy) in this compound distinguishes it from 3-(4-methoxyphenyl)azetidine derivatives that have been independently synthesized and tested for anticancer activity [1]. In the CB1 antagonist context, the position of the methoxy substituent on the phenyl ring influences the dihedral angle between the aromatic ring and the azetidine core, as well as the electronic distribution at the receptor binding site [2]. While direct competitive binding data between meta-methoxy and para-methoxy isomers for CB1 is not publicly available, the distinct synthetic route required for 3-(3-methoxyphenyl) vs. 3-(4-methoxyphenyl) introduction provides a procurement-level differentiation: these isomers are not interchangeable starting materials or intermediates.

Structure-Activity Relationship Regioisomer Azetidine Substitution Pattern

Application Scenarios for 3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine (CAS 19832-38-3)


Cannabinoid CB1 Receptor Antagonist Research in Metabolic Disorders

This compound is suitable for use as a CB1 receptor antagonist tool compound or reference standard in in vitro binding and functional assays targeting obesity, metabolic syndrome, and non-alcoholic steatohepatitis (NASH), based on its patent classification within the heterocycle-substituted 3-alkyl azetidine series explicitly developed for these indications [1].

Structure-Activity Relationship (SAR) Studies on Azetidine CB1 Antagonists

Researchers exploring the pharmacophoric requirements of the CB1 receptor orthosteric site can use this compound as a probe for the 3-methoxyphenyl/3-propyl/N-phenethyl substitution triad, enabling direct comparison with analogs bearing halogen, alkyl, or heterocyclic replacements at the 3-position [1][2].

Computational Chemistry and Molecular Modeling of CB1 Ligands

Given its computed physicochemical properties (XLogP3 = 5.2, rotatable bonds = 7, TPSA estimable from SMILES), this compound serves as a candidate for docking studies, pharmacophore modeling, and MD simulations aimed at understanding CB1 antagonist binding modes, particularly how the meta-methoxy orientation affects receptor interactions relative to para-substituted analogs [1][3].

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